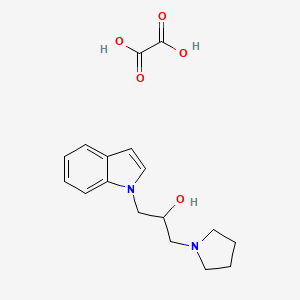
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
説明
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as CEP, is a chemical compound used in scientific research. It is a small molecule inhibitor of the protein kinase Aurora A, which plays a critical role in cell division and is often overexpressed in cancer cells. CEP has been studied for its potential as an anticancer agent and as a tool for understanding the mechanisms of cell division.
作用機序
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of Aurora A kinase, which is essential for the proper alignment and segregation of chromosomes during cell division. By inhibiting Aurora A kinase, 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide disrupts the normal progression of cell division and induces cell death. This mechanism of action has been confirmed in several studies using cancer cell lines and animal models.
Biochemical and Physiological Effects
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
The advantages of using 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide in lab experiments include its specificity for Aurora A kinase and its ability to induce cell death in cancer cells. However, 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in water and its potential to interact with other proteins in the cell, which could lead to off-target effects.
将来の方向性
There are several future directions for research on 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide and its potential as an anticancer agent. These include:
1. Further studies to optimize the synthesis of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide and improve its solubility and bioavailability.
2. Investigation of the potential of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide in combination with other anticancer agents to enhance their efficacy.
3. Studies to identify biomarkers that could predict the response of cancer cells to 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide treatment.
4. Development of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide derivatives with improved potency and selectivity for Aurora A kinase.
5. Investigation of the potential of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide in other diseases, such as Alzheimer's disease, where Aurora A kinase has been implicated in the pathology.
Conclusion
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a small molecule inhibitor of Aurora A kinase that has shown promise as an anticancer agent. It has been extensively studied for its mechanisms of action and its potential as a tool for understanding the role of Aurora A kinase in cell division. Further research is needed to optimize its synthesis and improve its efficacy as a cancer treatment.
科学的研究の応用
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been used extensively in scientific research to study the role of Aurora A kinase in cell division and cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used as a tool to investigate the mechanisms of cell division and the role of Aurora A kinase in this process. 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has also been used in combination with other anticancer agents to enhance their efficacy.
特性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-20-11-5-3-10(4-6-11)13-12(14(16)19)9-18(17-13)8-2-7-15/h3-6,9H,2,8H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPWVRSRAFFULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4165905.png)
![N-allyl-2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4165909.png)
![4-(3,4-dimethoxybenzoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4165910.png)
![4-{5-[4-(3-iodobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4165918.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4165925.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165932.png)
![2-(2,6-dimethylphenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4165936.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165948.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methoxy-3-methylbenzoyl)piperazine](/img/structure/B4165951.png)
![N-{4-[4-allyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4165953.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-3-phenylquinoxaline](/img/structure/B4165954.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4165966.png)

